molecular formula C14H17Cl3N2S B2872282 4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;dihydrochloride CAS No. 2378506-82-0

4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;dihydrochloride

Cat. No. B2872282
CAS RN: 2378506-82-0
M. Wt: 351.71
InChI Key: BHYYAIPHKGFRHT-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, density, melting point, boiling point, and reactivity. These properties can be determined experimentally or predicted using computational methods .

Scientific Research Applications

Graphene-Based Composites for Metal Ion Adsorption

Researchers have explored the modification of reduced graphene oxide (rGO) with 4-chlorophenyl sulfoxide . This modified composite exhibits enhanced adsorption behavior for Pd(II) ions. The adsorption efficiency significantly improves, making it a promising material for environmental remediation and metal ion capture .

Phosphorylation Agent in Organic Synthesis

4-Chlorophenyl phosphorodichloridate: serves as a valuable phosphorylation agent in organic chemistry. It facilitates the introduction of phosphoryl groups into various substrates. Researchers use it for:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. For example, similar compounds may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

4-(4-chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2S.2ClH/c15-12-3-1-10(2-4-12)13-9-18-14(17-13)11-5-7-16-8-6-11;;/h1-4,9,11,16H,5-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYYAIPHKGFRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CS2)C3=CC=C(C=C3)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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